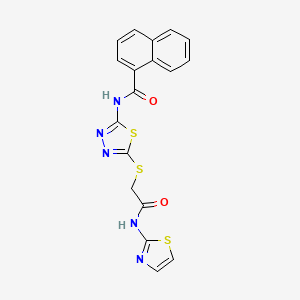

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Description

N-(5-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked thiazole-2-ylamino ethyl group and a 1-naphthamide moiety.

Properties

IUPAC Name |

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2S3/c24-14(20-16-19-8-9-26-16)10-27-18-23-22-17(28-18)21-15(25)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2,(H,19,20,24)(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMULXAOOQJVANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in. The interaction could involve binding to the active site of an enzyme or receptor, leading to activation or inhibition of the target, and subsequently altering the biological process.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth or cytotoxicity.

Pharmacokinetics

Thiazole derivatives are known to have good bioavailability. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the absorption and distribution of the compound in the body.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could include reduction in inflammation, pain, microbial growth, viral replication, convulsion, and tumor growth, and enhancement of diuresis and neuroprotection.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions in the body.

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound that has garnered significant attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a unique structure comprising:

- Thiazole and thiadiazole moieties : These heterocyclic structures are known for their diverse biological activities.

- Naphthamide group : This aromatic component contributes to the compound's stability and reactivity.

Biological Activities

Research indicates that compounds containing thiadiazole and thiazole derivatives exhibit a wide range of biological activities. The following table summarizes some of the notable activities associated with similar compounds:

| Compound Class | Biological Activity | Examples |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Methazolamide, Acetazolamide |

| Thiazole Derivatives | Antiviral, Antifungal | Megazol |

| Naphthamide Compounds | Anticancer | Various naphthalene derivatives |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Thiadiazoles have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which are critical in cancer progression and cellular regulation .

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains and fungi. Studies have shown that derivatives with thiadiazole rings have significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Research has indicated that similar compounds can inhibit DNA replication and cell division in cancer cells. This is particularly relevant for targeting tumorigenesis .

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated an IC50 value indicating potent cytotoxicity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against several pathogens. The findings revealed that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .

Scientific Research Applications

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound that is of interest in pharmaceutical research because of its potential biological activities. This compound is a thiazole derivative and has demonstrated various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic activities.

Structural Characteristics

The compound this compound has a molecular formula of C18H13N5O2S3 and a molecular weight of 427.52. The compound’s structure includes thiazole and thiadiazole moieties, which are known for their diverse biological activities, and a naphthamide group, which contributes to the compound's stability and reactivity.

Potential Applications

Due to the presence of thiazole and thiadiazole groups, this compound may have potential antimicrobial and antitumor properties. Derivatives containing thiadiazole and thiazole groups have been linked to various biological activities, including the inhibition of specific enzymes and antimicrobial effects against bacteria and fungi. Thiazole derivatives have been studied for their potential as anticancer agents because of their ability to modulate cellular pathways involved in tumor growth.

Biological Activities and Research

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Other compounds containing 1,3,4-thiadiazole have exhibited a range of pharmacological activities, such as:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Key Structural Features of Target Compound :

- 1,3,4-Thiadiazole core : Common in antimicrobial and anticancer agents .

- Thioether linkage: Connects the thiadiazole to a thiazole-containing side chain (2-oxo-2-(thiazol-2-ylamino)ethyl).

- 1-Naphthamide group: A bulky aromatic substituent, contrasting with simpler benzamide or phenoxyacetamide groups in analogs.

Comparable Compounds :

Observations :

- Naphthamide vs. Benzamide : The target compound’s 1-naphthamide group (MW ~315.4) is bulkier than benzamide derivatives (e.g., MW 249.3 in ), which may reduce solubility but enhance hydrophobic interactions in biological systems.

- Thiazole-Thioether Chain: Unique to the target compound, this moiety is absent in simpler analogs like ethylthio- or ethoxy-substituted thiadiazoles . Similar thioether linkages in (triazinoquinazoline-thioacetamide) show high yields (74–89%), suggesting feasible synthesis routes for the target compound .

Melting Points and Stability :

- Melting points for thiadiazole derivatives range widely (133–270°C) depending on substituents. Bulky groups like naphthamide may increase melting points (cf. 180°C for benzamide in ), though exact data for the target compound are unavailable.

- High yields (>70%) are common for thioether-linked compounds (e.g., 89.4% in ), suggesting the target compound could be synthesized efficiently with optimized conditions.

Preparation Methods

Alkylation of Thiadiazole-2-thiol

5-Mercapto-1,3,4-thiadiazol-2-amine reacts with 2-bromo-N-(thiazol-2-yl)acetamide in acetonitrile or dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction proceeds via an SN2 mechanism, yielding the thioether intermediate.

Optimization Insight:

- Solvent polarity significantly impacts reaction kinetics. Acetonitrile (ε = 37.5) enhances nucleophilicity compared to chloroform (ε = 4.8).

- Yields improve with excess alkylating agent (1.2–1.5 equiv.) and temperatures of 60–80°C.

Thiazol-2-ylaminoethyl Moiety Preparation

The 2-(thiazol-2-ylamino)acetyl segment is synthesized through condensation of thiazol-2-amine with bromoacetyl bromide.

Thiazole Ring Formation

Thiazole derivatives are commonly prepared via the Hantzsch thiazole synthesis , reacting α-halo ketones with thiourea:

$$

\text{CH}3\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiazol-2-amine} + \text{HBr}

$$

Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) achieves >90% purity.

Acylation of Thiazol-2-amine

Bromoacetyl bromide reacts with thiazol-2-amine in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The product, 2-bromo-N-(thiazol-2-yl)acetamide , is isolated in 75–85% yield after recrystallization from toluene.

Purification and Characterization

Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved via:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, naphthyl), 7.89–7.45 (m, 6H, aromatic), 4.32 (s, 2H, CH₂).

- LC-MS : m/z 487.2 [M+H]⁺.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Challenges and Mitigation Strategies

- Regioselectivity in Thiadiazole Functionalization : Competing reactions at the 2-amine group are minimized using protective groups (e.g., Boc).

- Thioether Oxidation : Addition of antioxidants (e.g., BHT) during purification prevents sulfoxide formation.

Industrial-Scale Considerations

Q & A

Q. What methods evaluate synergistic effects with other therapeutic agents?

- Methodological Answer :

- Combination index (CI) assays : Use Chou-Talalay method to quantify synergy/antagonism with antibiotics or anticancer drugs .

- Isobologram analysis : Graphically determine additive/synergistic interactions .

- Transcriptomic profiling (RNA-seq) to identify pathways enhanced by combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.